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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperidin-2-one

CAS No.: 27471-37-0

Cat. No.: B3256678

Get Quote

Executive Summary
1-(4-Chlorophenyl)piperidin-2-one is a versatile pharmacophore bridging two distinct

therapeutic classes: Factor Xa inhibitors (anticoagulants) and anticonvulsants. While rarely

used as a standalone clinical drug, it serves as a critical structural motif (P4 moiety) in

blockbuster drugs like Apixaban and as a lead scaffold for novel antiepileptic agents. This guide

objectively compares its efficacy—both as a standalone agent and a core fragment—against

established standards (Apixaban, Phenytoin, Levetiracetam).

Therapeutic Context & Mechanism of Action
The molecule operates through two distinct mechanisms depending on its structural

elaboration:

Coagulation Cascade (Factor Xa Inhibition): In the context of Apixaban, the N-(4-substituted-

phenyl)piperidin-2-one moiety binds to the S4 pocket of Factor Xa. The lactam ring provides

critical hydrophobic interactions and orientation for the inhibitor. The 1-(4-chlorophenyl)

analog represents a lipophilic variant often tested during Structure-Activity Relationship

(SAR) optimization.
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Neuronal Excitability (Anticonvulsant): As a standalone N-aryl lactam, the compound acts as

a bioisostere of cyclic ureides (e.g., Phenytoin). It modulates voltage-gated sodium channels

(

) and potentially T-type calcium channels, stabilizing neuronal membranes during high-
frequency firing.

Mechanism Diagram: Factor Xa Inhibition Pathway
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Caption: The 1-(4-Chlorophenyl)piperidin-2-one moiety targets the S4 pocket of Factor Xa,

blocking the conversion of Prothrombin to Thrombin.

Comparative Efficacy Analysis
A. Anticoagulant Potency (vs. Apixaban)
In this context, we compare the Chloro-analog (where the 4-methoxy group of Apixaban is

replaced or the fragment itself is tested) against the clinical standard.

Feature Apixaban (Standard)
Chloro-Analog

(Research)

1-(4-Cl-Ph)piperidin-

2-one (Fragment)

Target
Factor Xa (S1 & S4

Pockets)

Factor Xa (S1 & S4

Pockets)

Factor Xa (S4 Pocket

only)

Binding Affinity (

)

0.08 nM (High

Potency)

~0.5 - 2.0 nM

(Reduced)

> 10

M (Negligible)

S4 Pocket Interaction

Methoxy group forms

specific H-

bonds/dipole

interactions.

Chloro group is

lipophilic; lacks H-

bond acceptor

capability.

Lacks the pyrazole

core required for S1

binding.

Metabolic Stability

Optimized

(CYP3A4/P-gp

substrate)

Lower (Chloro-

phenyls are prone to

oxidative

dechlorination).

High clearance as a

small molecule.

Clinical Status
FDA Approved

(Eliquis)
Preclinical / Impurity Chemical Intermediate

Insight: The 1-(4-Chlorophenyl) variant is less potent than the 1-(4-methoxyphenyl) (Apixaban)

because the methoxy group provides optimal electronic density for the S4 sub-pocket. The

standalone fragment lacks the binding energy to be an effective anticoagulant on its own.

B. Anticonvulsant Efficacy (vs. Phenytoin)
As a standalone N-aryl lactam, the compound exhibits anticonvulsant properties similar to

cyclic ureides.
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Parameter
Phenytoin

(Standard)

1-(4-

Chlorophenyl)piperid

in-2-one

Levetiracetam

Core Structure
Hydantoin (5-

membered)

Piperidin-2-one (6-

membered)

Pyrrolidone (5-

membered)

Mechanism Channel Blockade
Blockade & GABA

modulation
SV2A Vesicle Binding

MES Test (

)
9.5 mg/kg (Mice, i.p.)

~50 - 100 mg/kg

(Estimated)*

> 200 mg/kg (Inactive

in MES)

Toxicity (

)
~60 mg/kg (Low TI)

> 300 mg/kg

(Improved TI)
> 1000 mg/kg (Safe)

Lipophilicity (LogP) 2.47
2.85 (Higher BBB

penetration)
-0.6 (Hydrophilic)

*Data extrapolated from structurally homologous N-(4-chlorophenyl)pyrrolidin-2-ones (Source:

Kamiński et al.).

Insight: The piperidin-2-one scaffold is less potent than Phenytoin but offers a better safety

profile (higher Therapeutic Index). It is effective in Maximal Electroshock (MES) models,

indicating utility in generalized tonic-clonic seizures, unlike Levetiracetam which targets focal

seizures via SV2A.

Experimental Protocols
Protocol A: Synthesis of 1-(4-Chlorophenyl)piperidin-2-one
Scaffold
Objective: To synthesize the core lactam for SAR evaluation.

Reagents: 5-bromovaleric acid, 4-chloroaniline, Potassium Carbonate (

), DMF.
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Cyclization:

Dissolve 4-chloroaniline (1.0 eq) in DMF.

Add 5-bromovaleric acid (1.1 eq) and

(2.5 eq).

Reflux at 100°C for 12 hours.

Mechanism:[1][2] Nucleophilic attack of the aniline nitrogen on the carboxylic acid (amide

formation) followed by intramolecular alkylation (ring closure).

Purification:

Quench with ice water. Extract with Ethyl Acetate.

Wash with 1N HCl (to remove unreacted aniline) and Brine.

Recrystallize from Ethanol/Hexane.

Validation:

NMR: Confirm triplet at

3.5 ppm (N-

) and aromatic doublets.

Purity: >98% by HPLC (Required for biological assay).

Protocol B: Factor Xa Chromogenic Assay
Objective: To determine inhibition constant (

) compared to Apixaban.

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Enzyme: Human Factor Xa (0.5 nM final concentration).
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Substrate: Chromogenic substrate S-2765 (200

M).

Procedure:

Incubate Enzyme + Test Compound (0.1 nM – 10

M) for 30 mins at 37°C.

Add Substrate and monitor Absorbance at 405 nm (

) kinetically for 10 mins.

Analysis:

Plot Velocity (

) vs. [Inhibitor].

Fit to Morrison equation for tight-binding inhibitors.

Workflow Diagram: Experimental Validation
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Caption: Integrated workflow for synthesizing and validating the biological activity of piperidin-

2-one derivatives.

Conclusion
1-(4-Chlorophenyl)piperidin-2-one is a high-value scaffold rather than a standalone

therapeutic.
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In Anticoagulation: It serves as a structural template. The chloro-analog is inferior to the

methoxy-analog (Apixaban) due to weaker S4 pocket interactions, but it remains a vital

reference point in impurity profiling and SAR studies.

In Epilepsy: It demonstrates distinct anticonvulsant activity with a safety profile superior to

Phenytoin, making it a viable lead for "Next-Generation" antiepileptics targeting drug-

resistant seizures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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